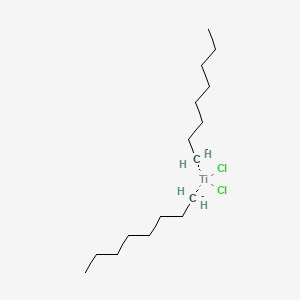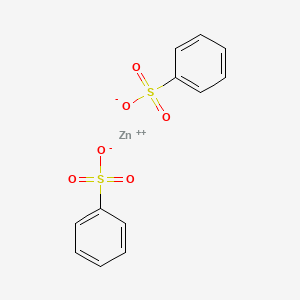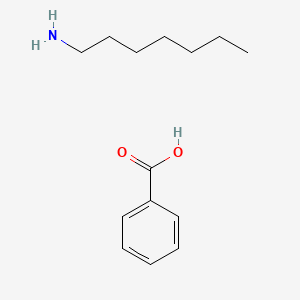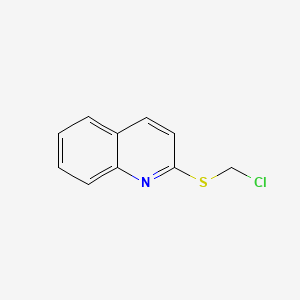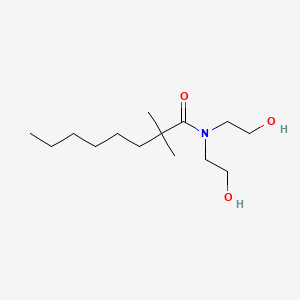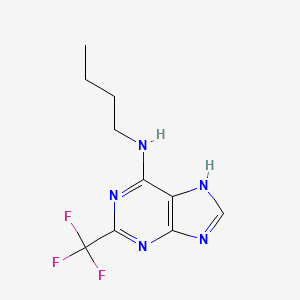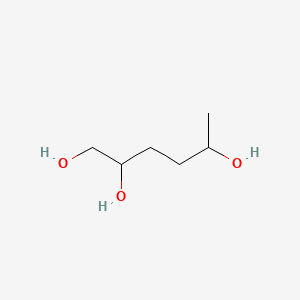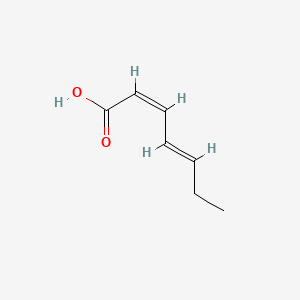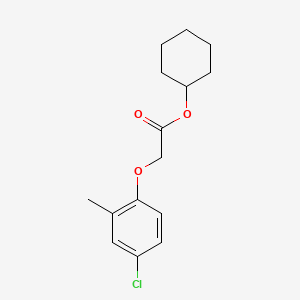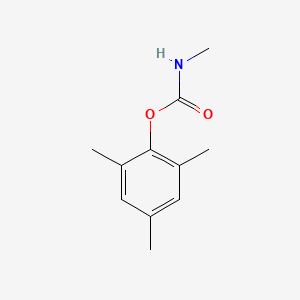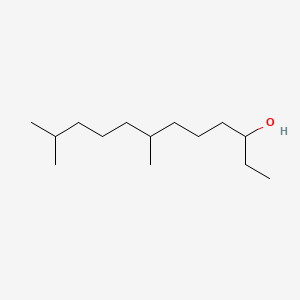
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of 2-ethyl-4-methylpentanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde and diol in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethyl-4-methyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-1,3-dioxolane: A simpler dioxolane with fewer substituents, used in similar applications.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
94109-32-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-11(5-2)12-9-10(3)13-11/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
JQRFKHALYVCDPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OCC(O1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


